molecular formula C23H25ClN4OS B2851703 N-(3-chlorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189667-40-0

N-(3-chlorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

货号: B2851703
CAS 编号: 1189667-40-0
分子量: 440.99
InChI 键: STRYAFCHKABASF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(3-chlorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H25ClN4OS and its molecular weight is 440.99. The purity is usually 95%.
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常见问题

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing this spirocyclic acetamide compound?

  • The synthesis involves multi-step reactions, starting with the formation of the triazaspiro[4.5]decane core, followed by functionalization with chlorophenyl and p-tolyl groups. Key steps include:

  • Core formation : Cyclization reactions under controlled temperatures (e.g., 80–100°C) using catalysts like palladium on carbon (Pd/C) to stabilize reactive intermediates .
  • Thioacetamide linkage : A thiol-alkylation reaction between a mercapto-triazaspiro intermediate and chloroacetamide derivatives, optimized in solvents like DMF or dichloromethane with base catalysis (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., chlorophenyl vs. p-tolyl) and spirocyclic integrity. Aromatic protons typically appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragments (e.g., cleavage at the thioether bond) to validate the structure .
  • X-ray Crystallography : Resolves spirocyclic geometry and dihedral angles between fused rings. SHELX software (e.g., SHELXL) is standard for refining crystallographic data .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Enzyme inhibition assays : Screen against kinases or proteases due to structural similarity to known triazaspiro inhibitors. Use fluorescence-based assays (e.g., ADP-Glo™) at 10–100 µM concentrations .
  • Cytotoxicity profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to control compounds like doxorubicin .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, p-tolyl) influence reactivity in derivatization reactions?

  • Chlorophenyl group : The electron-withdrawing Cl atom increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis under alkaline conditions). This is confirmed by DFT calculations showing localized positive charge at the carbonyl carbon .
  • p-Tolyl group : The electron-donating methyl group enhances stability of the spirocyclic core via steric hindrance and π-π stacking, as evidenced by reduced degradation rates in accelerated stability studies (40°C/75% RH) .

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values across assays) be resolved?

  • Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) to confirm target engagement .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to address discrepancies caused by aggregation in aqueous buffers. Dynamic light scattering (DLS) can monitor particle size .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like DDR1 kinase (PDB: 3II). Focus on hydrogen bonds between the acetamide carbonyl and kinase hinge regions .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and Hammett constants for substituents. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. How can reaction byproducts from spirocyclic synthesis be identified and mitigated?

  • LC-MS tracking : Monitor intermediates in real-time to detect off-pathway products (e.g., ring-opened isomers).
  • Byproduct suppression : Add scavengers (e.g., molecular sieves) to absorb water in condensation steps, reducing hydrolysis byproducts .

属性

IUPAC Name

N-(3-chlorophenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-16-6-8-17(9-7-16)21-22(27-23(26-21)10-12-28(2)13-11-23)30-15-20(29)25-19-5-3-4-18(24)14-19/h3-9,14H,10-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRYAFCHKABASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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